

A Technical Guide to 1-Bromoheptane-d5: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromoheptane-d5**

Cat. No.: **B12398775**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of **1-Bromoheptane-d5**. This deuterated analog of 1-bromoheptane is a valuable tool in a range of scientific disciplines, offering unique insights into reaction mechanisms, environmental processes, and quantitative analysis. This document serves as a practical resource, summarizing technical data, outlining experimental protocols, and illustrating key concepts with clear visualizations.

Commercial Availability and Physicochemical Properties

1-Bromoheptane-d5 is available from several specialized chemical suppliers. The level of deuterium incorporation, chemical purity, and available quantities can vary between vendors. Below is a summary of the offerings from prominent suppliers.

Table 1: Commercial Sources and Specifications of **1-Bromoheptane-d5**

Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Enrichment	Chemical Purity	Available Quantities
C/D/N Isotopes	D-5754	1219805-66-9	C ₇ H ₁₀ D ₅ Br	184.13	99 atom % D[1]	Not specified	0.25 g, 0.5 g[1]
LGC Standards	TRC-B675702	1219805-66-9	C ₇ H ₁₀ D ₅ Br	184.13	Not specified	Not specified	Inquire
MedchemExpress	HY-W016577 S2	1219805-66-9	C ₇ H ₁₀ D ₅ Br	184.13	Not specified	Not specified	Inquire[2]
Benchchem	B114937 9	1219805-66-9	C ₇ H ₁₀ D ₅ Br	184.13	Not specified	Typically 95%	Inquire

Note: The CAS number for the non-deuterated form, 1-Bromoheptane, is 629-04-9[3].

Synthesis of 1-Bromoheptane-d5

The synthesis of **1-Bromoheptane-d5** typically involves the introduction of deuterium atoms into a suitable precursor followed by bromination. A common strategy is the deuteration of a starting material that can be readily converted to the desired alkyl bromide. While a specific, detailed protocol for **1-Bromoheptane-d5** is not readily available in the public domain, a general procedure for the synthesis of deuterated alkyl halides can be adapted. The following is a plausible synthetic route based on established chemical transformations.

General Experimental Protocol for the Synthesis of Deuterated Alkyl Halides (SN2 Reaction)

This protocol outlines the synthesis of a deuterated primary alkyl bromide from a deuterated alcohol, a reaction that proceeds via an SN2 mechanism.

Materials:

- Deuterated heptan-1-ol (e.g., Heptan-1,1,2,2,3-d5-ol)
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H₂SO₄)
- Anhydrous calcium chloride (CaCl₂)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Deionized water
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine the deuterated heptan-1-ol and sodium bromide.
- **Acid Addition:** Slowly add concentrated sulfuric acid to the flask while cooling in an ice bath and stirring. The addition should be done cautiously to control the exothermic reaction.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
- Extraction: Add deionized water and diethyl ether to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
- Washing: Discard the aqueous layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.
- Drying: Transfer the organic layer to a clean, dry flask and add anhydrous calcium chloride to remove any residual water.
- Purification: Filter the solution to remove the drying agent. The **1-Bromoheptane-d5** can be purified by distillation. Collect the fraction corresponding to the boiling point of 1-bromoheptane (approximately 179-181 °C for the non-deuterated form).

Diagram 1: Synthetic Pathway for **1-Bromoheptane-d5**

[Click to download full resolution via product page](#)

Caption: SN2 synthesis of **1-Bromoheptane-d5** from its deuterated alcohol precursor.

Key Applications and Experimental Protocols

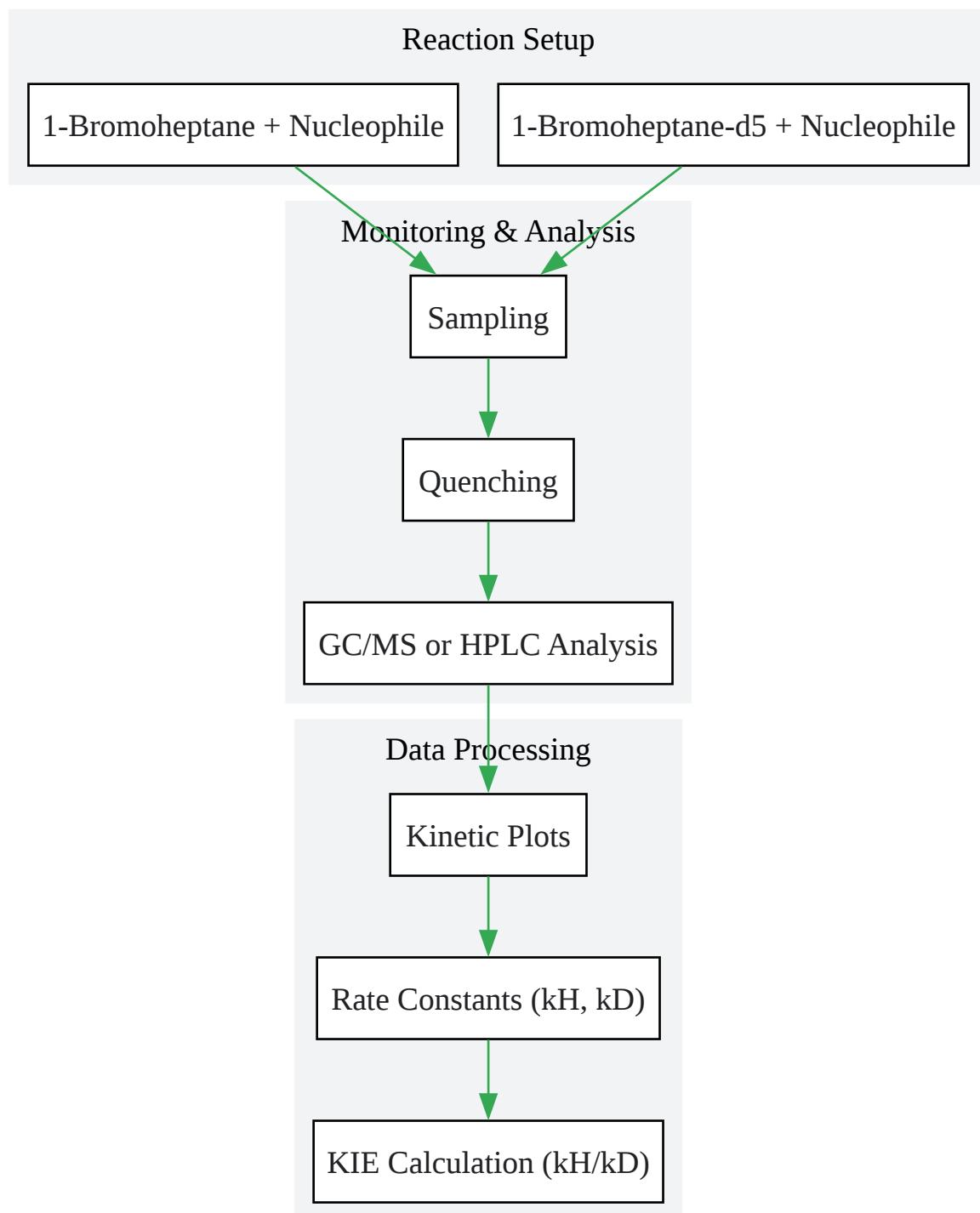
1-Bromoheptane-d5 is a versatile tool in various research areas due to the kinetic isotope effect and its utility as an internal standard.

Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.^[4] **1-Bromoheptane-d5** can be used to study the mechanism of nucleophilic substitution (SN2) and elimination (E2) reactions.

This protocol describes a general method for determining the KIE of an SN2 reaction between an alkyl halide and a nucleophile by comparing the reaction rates of the deuterated and non-deuterated compounds.

Materials:


- 1-Bromoheptane
- **1-Bromoheptane-d5**
- Nucleophile (e.g., sodium thiophenoxyde)
- Apolar aprotic solvent (e.g., dimethylformamide - DMF)
- Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
- Thermostatted reaction vessel
- Syringes for sampling

Procedure:

- Reaction Setup: Prepare two separate reaction vessels, one for the reaction with 1-bromoheptane and one for the reaction with **1-Bromoheptane-d5**. Each vessel should be in a thermostat to maintain a constant temperature.
- Reactant Preparation: Prepare solutions of known concentrations of the alkyl halide (both isotopic forms) and the nucleophile in the chosen solvent.
- Reaction Initiation: Initiate the reactions by adding the nucleophile solution to the alkyl halide solutions simultaneously.
- Sampling: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquots immediately (e.g., by adding a large volume of a suitable solvent).
- Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the remaining alkyl halide or the formed product.

- Data Analysis: Plot the concentration of the reactant or product as a function of time for both reactions. Determine the rate constants (k_H for 1-bromoheptane and k_D for **1-Bromoheptane-d5**) from the slopes of the kinetic plots.
- KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constants: $KIE = k_H / k_D$.

Diagram 2: Workflow for a Kinetic Isotope Effect Study

[Click to download full resolution via product page](#)

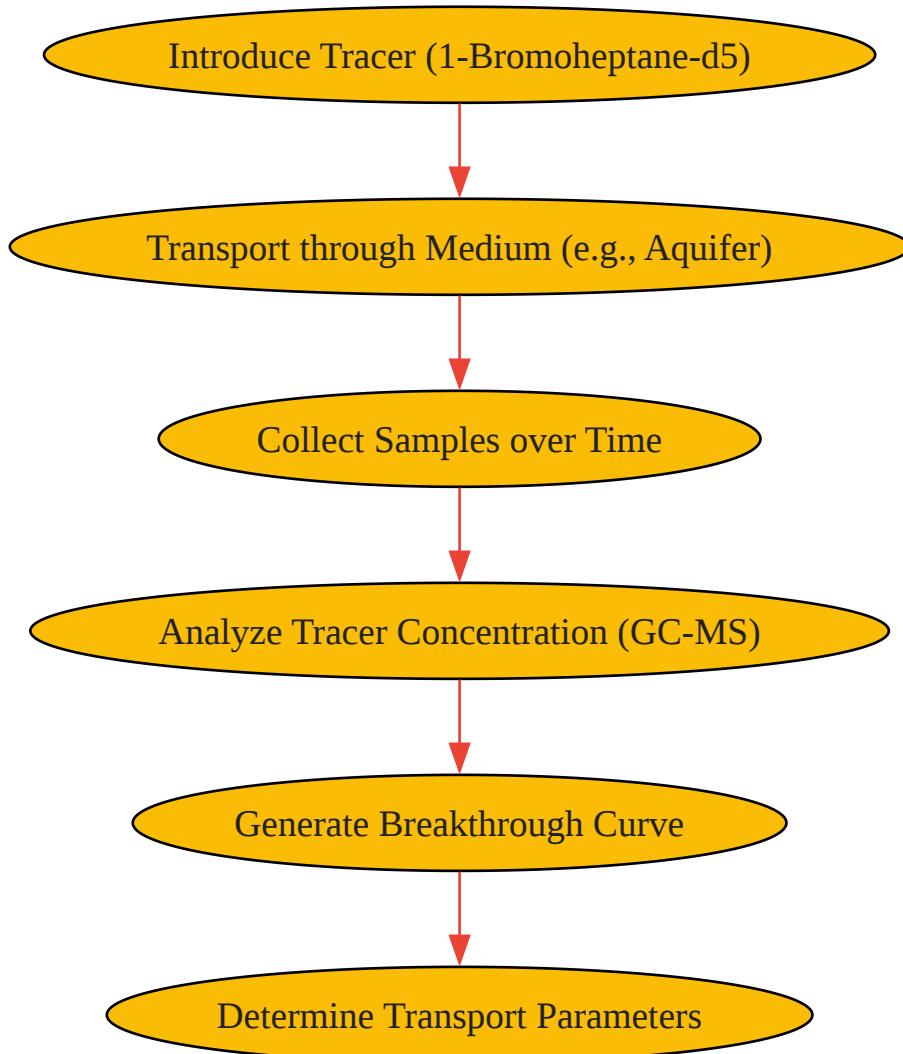
Caption: A generalized workflow for determining the kinetic isotope effect.

Environmental Tracer Studies

Deuterated compounds can serve as excellent tracers in environmental studies to track the fate and transport of pollutants in soil and groundwater.^[5] Their chemical behavior is nearly identical to their non-deuterated counterparts, but they can be easily distinguished and quantified using mass spectrometry.

This protocol outlines a general procedure for using **1-Bromoheptane-d5** as a tracer to study the transport of alkyl halides in a simulated aquifer.

Materials:


- **1-Bromoheptane-d5**
- Sand or soil column to simulate an aquifer
- Peristaltic pump
- Fraction collector
- Gas chromatograph-mass spectrometer (GC-MS)
- Syringes and vials for sample collection

Procedure:

- Column Preparation: Pack a glass column with sand or soil representative of the aquifer being studied. Equilibrate the column by pumping water through it at a constant flow rate.
- Tracer Injection: Prepare a solution of **1-Bromoheptane-d5** of a known concentration in water. Inject a pulse of this tracer solution into the inlet of the column.
- Elution and Sampling: Continue to pump water through the column at the same constant flow rate. Collect the effluent from the column in fractions at regular time intervals using a fraction collector.
- Sample Extraction: Extract the collected water samples with a suitable organic solvent (e.g., hexane) to isolate the **1-Bromoheptane-d5**.

- Analysis: Analyze the extracts by GC-MS to determine the concentration of **1-Bromoheptane-d5** in each fraction.
- Data Analysis: Plot the concentration of the tracer in the effluent as a function of time to generate a breakthrough curve. This curve provides information about the transport velocity, dispersion, and potential retardation of the compound in the porous medium.

Diagram 3: Logic of an Environmental Tracer Experiment

[Click to download full resolution via product page](#)

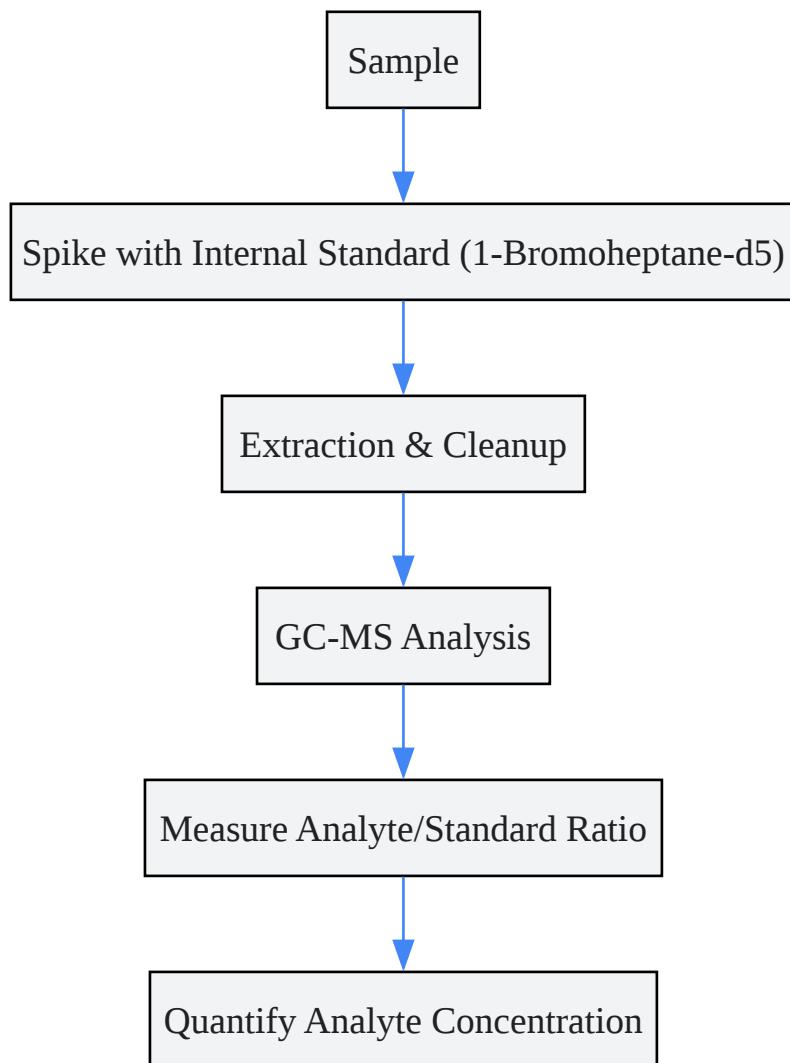
Caption: Logical flow of a groundwater tracing experiment using a deuterated compound.

Stable Isotope Dilution Assays

Stable isotope dilution (SID) is a highly accurate method for quantifying analytes in complex matrices.^[6] A known amount of an isotopically labeled internal standard, such as **1-Bromoheptane-d5**, is added to the sample. The ratio of the analyte to the internal standard is then measured by mass spectrometry. This method corrects for losses during sample preparation and variations in instrument response.

This protocol describes the quantification of 1-bromoheptane in a soil sample using **1-Bromoheptane-d5** as an internal standard.

Materials:


- Soil sample
- **1-Bromoheptane-d5** (internal standard solution of known concentration)
- Extraction solvent (e.g., acetone/hexane mixture)
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)
- Gas chromatograph-mass spectrometer (GC-MS)
- Vortex mixer and centrifuge

Procedure:

- Sample Preparation: Weigh a known amount of the soil sample into a vial.
- Internal Standard Spiking: Add a precise volume of the **1-Bromoheptane-d5** internal standard solution to the soil sample.
- Extraction: Add the extraction solvent to the vial. Vortex the mixture vigorously for several minutes to extract the analyte and the internal standard from the soil matrix.
- Phase Separation: Centrifuge the sample to separate the soil particles from the solvent.

- Drying and Cleanup: Transfer the solvent extract to a clean tube containing anhydrous sodium sulfate to remove any water. If necessary, pass the extract through an SPE cartridge to remove interfering substances.
- Analysis: Analyze the final extract by GC-MS. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both 1-bromoheptane and **1-Bromoheptane-d5**.
- Quantification: Determine the ratio of the peak area of the analyte (1-bromoheptane) to the peak area of the internal standard (**1-Bromoheptane-d5**). Calculate the concentration of 1-bromoheptane in the original soil sample using a calibration curve prepared with known amounts of the analyte and a constant amount of the internal standard.

Diagram 4: Stable Isotope Dilution Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative analysis using stable isotope dilution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn isotopes.com [cdn isotopes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A ground-water tracer test with deuterated compounds for monitoring in situ biodegradation and retardation of aromatic hydrocarbons - ProQuest [proquest.com]
- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 1-Bromoheptane-d5: Commercial Availability, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12398775#commercial-sources-and-availability-of-1-bromoheptane-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com